REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:14])[C:3]([C:5]1[CH:9]=[N:8][N:7]([CH3:10])[C:6]=1[C:11]([OH:13])=[O:12])=[O:4].CN1C=C(C(N2C[CH2:27][O:26][CH2:25]C2)=O)C=N1>>[CH3:10][N:7]1[C:6]([C:11]([OH:13])=[O:12])=[C:5]([C:3]([N:2]2[CH2:14][CH2:27][O:26][CH2:25][CH2:1]2)=[O:4])[CH:9]=[N:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C1=C(N(N=C1)C)C(=O)O)C
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)C(=O)N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CN1N=CC(=C1C(=O)O)C(=O)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |